2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide
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Overview
Description
2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide is an organic compound that belongs to the class of amides These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine and 3-methylphenylacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide: Lacks the chloro group.
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the 3-methylphenyl group.
N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide: Has a different position of the methyl group.
Uniqueness
The presence of both the chloro group and the specific arrangement of diethylphenyl and methylphenyl groups makes 2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
88019-67-4 |
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Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H26ClNO/c1-5-17-10-8-11-18(6-2)21(17)23(20(24)14-22)16(4)19-12-7-9-15(3)13-19/h7-13,16H,5-6,14H2,1-4H3 |
InChI Key |
OSYUIWRKCVIVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C2=CC=CC(=C2)C)C(=O)CCl |
Origin of Product |
United States |
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